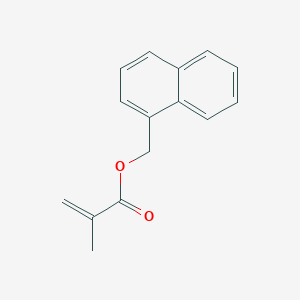

(1-Naphthyl)methyl Methacrylate

Description

Properties

IUPAC Name |

naphthalen-1-ylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11(2)15(16)17-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,1,10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFGRSOFTCSQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391348 | |

| Record name | 1-Naphthylmethyl Methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28171-92-8 | |

| Record name | 1-Naphthylmethyl Methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (1-Naphthyl)methyl Methacrylate

This guide provides a comprehensive overview of the synthesis of (1-Naphthyl)methyl Methacrylate, a fluorescent monomer with applications in polymer science and materials research. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed examination of the synthetic route, mechanistic insights, and practical laboratory protocols.

Introduction: The Significance of (1-Naphthyl)methyl Methacrylate

(1-Naphthyl)methyl methacrylate is a specialized acrylic monomer that incorporates a naphthyl moiety. This aromatic group imparts unique photophysical properties, making the monomer and its corresponding polymers valuable as fluorescent probes for studying phenomena such as interdiffusion in polymer latex systems.[1] The ability to introduce a bulky, fluorescent side-chain into a polymer backbone allows for the tailored design of materials with specific optical and thermal properties. The synthesis of this monomer is a critical first step for researchers looking to explore these advanced applications.

Synthetic Strategy: Esterification of 1-Naphthalenemethanol

The most direct and efficient method for the synthesis of (1-Naphthyl)methyl Methacrylate is the esterification of 1-naphthalenemethanol with a suitable methacrylic acid derivative. Two primary approaches are considered: reaction with methacrylic acid via acid-catalyzed esterification, and acylation with methacryloyl chloride. The latter is often preferred for its higher reactivity and milder reaction conditions, which can help to minimize side reactions.

Mechanism of Acylation with Methacryloyl Chloride

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of 1-naphthalenemethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of methacryloyl chloride. A tertiary amine base, such as triethylamine (Et₃N), is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Visualizing the Reaction Mechanism

Caption: Reaction mechanism for the synthesis of (1-Naphthyl)methyl Methacrylate.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of aromatic methacrylate esters.[2]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-Naphthalenemethanol | C₁₁H₁₀O | 158.19 | 5.00 g | 31.6 |

| Methacryloyl Chloride | C₄H₅ClO | 104.53 | 3.46 g (3.13 mL) | 33.2 |

| Triethylamine | C₆H₁₅N | 101.19 | 3.52 g (4.85 mL) | 34.8 |

| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | 86.13 | 100 mL | - |

| Sodium Hydroxide (1 M aq.) | NaOH | 40.00 | As needed | - |

| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | As needed | - |

| Brine (sat. aq. NaCl) | NaCl | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-naphthalenemethanol (5.00 g, 31.6 mmol) in 2-methyltetrahydrofuran (100 mL).

-

Addition of Base: Add triethylamine (3.52 g, 34.8 mmol) to the solution.

-

Cooling: Place the flask in an ice bath and cool the mixture to 0°C.

-

Addition of Acylating Agent: Slowly add methacryloyl chloride (3.46 g, 33.2 mmol) dropwise to the stirred solution over a period of 15-20 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight (approximately 16 hours).

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Washing:

-

Wash the organic layer with 1 M aqueous sodium hydroxide solution.

-

Wash three times with saturated aqueous sodium bicarbonate solution.

-

Wash once with brine.[2]

-

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.[2]

Characterization of (1-Naphthyl)methyl Methacrylate

The successful synthesis of the target molecule can be confirmed by standard spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for the key functional groups. A strong carbonyl (C=O) stretching vibration from the ester group is anticipated around 1715-1730 cm⁻¹.[3] The carbon-carbon double bond (C=C) of the methacrylate group will exhibit a stretching vibration at approximately 1636 cm⁻¹.[4] Additionally, characteristic peaks for the aromatic naphthyl group will be present in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide distinct signals for the different types of protons in the molecule. The aromatic protons of the naphthyl group will appear as a complex multiplet in the downfield region (typically δ 7.0-8.5 ppm). The two vinylic protons of the methacrylate group will resonate at approximately δ 5.5 and 6.1 ppm. The methylene protons of the -(CH₂)- group connecting the naphthyl ring and the ester oxygen will show a singlet at around δ 5.4 ppm. The methyl protons of the methacrylate group will appear as a singlet at approximately δ 1.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the ester carbonyl carbon at around δ 167 ppm. The quaternary carbon and the methylene carbon of the vinyl group will be observed at approximately δ 136 and 126 ppm, respectively. The carbons of the naphthyl ring will resonate in the aromatic region (δ 120-135 ppm). The methylene carbon adjacent to the ester oxygen will appear around δ 66 ppm, and the methyl carbon of the methacrylate group will be found at approximately δ 18 ppm.

Purification and Handling

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and any polymers that may have formed.

Purification Strategy

-

Washing: The initial aqueous work-up is crucial for removing the triethylammonium chloride salt and any excess base or acid. Washing with a dilute base like sodium bicarbonate helps to remove any remaining methacrylic acid.[2]

-

Column Chromatography: For high-purity material, column chromatography is an effective method. A gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes is typically used.[2]

-

Inhibitor Addition: Methacrylate monomers are susceptible to polymerization, especially when heated or exposed to light. It is advisable to add a small amount of an inhibitor, such as hydroquinone or 4-methoxyphenol (MEHQ), to the purified product for storage.

Conclusion

The synthesis of (1-Naphthyl)methyl Methacrylate via the acylation of 1-naphthalenemethanol with methacryloyl chloride is a reliable and efficient method. This guide provides a robust framework for its preparation, from the underlying chemical principles to a detailed experimental protocol and characterization guidelines. The successful synthesis of this monomer opens up avenues for the development of novel polymers with tailored fluorescent and material properties for a wide range of scientific and industrial applications.

References

-

Gómez-La-O, G., et al. (2022). Aromatic Polymethacrylates from Lignin‐Based Feedstock: Synthesis, Thermal Properties, Life‐Cycle Assessment and Toxicity. ChemSusChem. Available at: [Link]

-

Smith, B. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy. Available at: [Link]

-

Palma-Ramírez, D., et al. (2021). Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. Dental Materials. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Aromatic Polymethacrylates from Lignin‐Based Feedstock: Synthesis, Thermal Properties, Life‐Cycle Assessment and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (1-Naphthyl)methyl Methacrylate: Properties, Synthesis, and Polymerization

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of (1-Naphthyl)methyl Methacrylate, its synthesis, polymerization, and the characteristics of the resulting polymer, poly((1-Naphthyl)methyl Methacrylate). This document is intended to be a valuable resource for professionals in research and development who are exploring the applications of novel monomers and polymers.

Introduction

(1-Naphthyl)methyl Methacrylate is an aromatic methacrylate monomer that holds significant potential in the development of advanced polymers with unique optical and thermal properties. The presence of the bulky, chromophoric naphthyl group imparts distinct characteristics to both the monomer and its corresponding polymer, making it a subject of interest for applications ranging from specialty coatings and high refractive index materials to fluorescent probes.[1] This guide will delve into the fundamental properties of this compound, providing a technical foundation for its synthesis, characterization, and polymerization.

Monomer Properties: (1-Naphthyl)methyl Methacrylate

The monomer, (1-Naphthyl)methyl Methacrylate, is characterized by the presence of a methacrylate functional group attached to a naphthylmethyl moiety. This structure is key to its reactivity and the properties of the resulting polymer.

| Property | Value | Source |

| IUPAC Name | naphthalen-1-ylmethyl 2-methylprop-2-enoate | [2] |

| CAS Number | 28171-92-8 | [2] |

| Molecular Formula | C₁₅H₁₄O₂ | [2] |

| Molecular Weight | 226.27 g/mol | [2] |

| Predicted Boiling Point | 351.1 ± 11.0 °C | |

| Predicted Density | 1.107 ± 0.06 g/cm³ |

Diagram: Synthesis of (1-Naphthyl)methyl Methacrylate

Caption: Synthesis of (1-Naphthyl)methyl Methacrylate via esterification.

Synthesis Protocol: Esterification of 1-Naphthalenemethanol

This protocol describes a common laboratory-scale synthesis of (1-Naphthyl)methyl Methacrylate. The underlying principle is the esterification of an alcohol (1-naphthalenemethanol) with an acyl chloride (methacryloyl chloride) in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

1-Naphthalenemethanol

-

Methacryloyl chloride

-

Triethylamine (or a similar non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Inhibitor (e.g., hydroquinone monomethyl ether, MEHQ)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-naphthalenemethanol and triethylamine in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction between the alcohol and the highly reactive methacryloyl chloride.

-

Addition of Methacryloyl Chloride: Add methacryloyl chloride dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintaining a low temperature is essential to prevent side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours to ensure complete conversion.

-

Workup:

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Add a small amount of an inhibitor (e.g., MEHQ) to prevent premature polymerization.

-

Concentrate the solution under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel to yield the pure (1-Naphthyl)methyl Methacrylate monomer.

-

Polymer Properties: Poly((1-Naphthyl)methyl Methacrylate)

The polymerization of (1-Naphthyl)methyl Methacrylate, typically via free-radical polymerization, yields poly((1-Naphthyl)methyl Methacrylate), an amorphous thermoplastic with properties influenced by the bulky naphthyl side groups.

Diagram: Free-Radical Polymerization of (1-Naphthyl)methyl Methacrylate

Caption: Free-radical polymerization of (1-Naphthyl)methyl Methacrylate.

Polymerization Protocol: Free-Radical Polymerization

This protocol outlines a standard method for the free-radical polymerization of (1-Naphthyl)methyl Methacrylate. The choice of initiator and solvent can be varied to control the molecular weight and polydispersity of the resulting polymer.

Materials:

-

(1-Naphthyl)methyl Methacrylate monomer

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or another suitable free-radical initiator

-

Anhydrous toluene or another suitable solvent

-

Methanol (for precipitation)

Procedure:

-

Monomer Purification: To ensure reproducible results, it is advisable to pass the monomer through a column of basic alumina to remove any inhibitor.

-

Reaction Setup: In a Schlenk flask, dissolve the purified monomer and the initiator (AIBN) in anhydrous toluene. The concentration of the monomer and initiator will influence the polymerization kinetics and the final molecular weight.

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature suitable for the decomposition of the initiator (typically 60-80 °C for AIBN). Allow the polymerization to proceed for a specified time (e.g., 24 hours).

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

-

Purification and Drying:

-

Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

-

Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

-

Characterization of Poly((1-Naphthyl)methyl Methacrylate)

Spectroscopic Analysis:

-

¹³C NMR Spectroscopy: The microstructure of poly((1-Naphthyl)methyl Methacrylate) can be elucidated using ¹³C NMR. The chemical shifts of the carbonyl carbon are particularly sensitive to the stereochemistry of the polymer chain, allowing for the determination of tacticity (the arrangement of the pendant groups along the polymer backbone). Studies have shown that free-radical polymerization of similar naphthyl-containing methacrylates results in heterotactic polymers.[3] The expected chemical shift for the carbonyl group (C=O) in poly((1-Naphthyl)methyl Methacrylate) is in the range of 176-180 ppm.[3]

-

FT-IR Spectroscopy: The FT-IR spectrum of the polymer will show characteristic absorption bands for the functional groups present. Key expected peaks include:

-

C=O Stretch (Ester): A strong absorption band around 1730 cm⁻¹, characteristic of the carbonyl group in methacrylate esters.

-

C-O Stretch (Ester): Strong bands in the region of 1100-1300 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region, characteristic of the naphthalene ring.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks below 3000 cm⁻¹.

-

Thermal Properties:

The bulky naphthyl group is expected to restrict the segmental motion of the polymer chains, leading to a relatively high glass transition temperature (Tg) compared to non-aromatic polymethacrylates like poly(methyl methacrylate) (PMMA), which has a Tg of approximately 105 °C.[4] This enhanced thermal stability makes poly((1-Naphthyl)methyl Methacrylate) a candidate for applications requiring good heat resistance. The presence of the naphthalene moiety can also influence the thermal degradation pathway of the polymer.

Optical Properties:

-

Refractive Index: The presence of the electron-rich naphthalene ring is anticipated to contribute to a high refractive index for poly((1-Naphthyl)methyl Methacrylate). This property is advantageous for applications in optical components such as lenses and coatings.

-

Fluorescence: Naphthalene-containing compounds are known for their fluorescent properties.[5] Poly((1-Naphthyl)methyl Methacrylate) is expected to exhibit fluorescence upon excitation with ultraviolet light. The specific excitation and emission wavelengths, as well as the quantum yield, will depend on the polymer's microenvironment and concentration. The fluorescence of naphthalene derivatives is often characterized by emission in the ultraviolet or blue region of the spectrum.

Potential Applications

The unique combination of properties of (1-Naphthyl)methyl Methacrylate and its polymer opens up a range of potential applications for researchers and drug development professionals:

-

High Refractive Index Materials: The polymer's expected high refractive index makes it suitable for use in optical lenses, coatings, and other photonic devices.

-

Fluorescent Probes and Labels: The inherent fluorescence of the naphthyl group allows the monomer and polymer to be used as fluorescent probes for studying various biological and chemical processes.[1] In drug development, this could involve tracking the delivery or interaction of polymer-based drug carriers.

-

Specialty Polymers and Copolymers: (1-Naphthyl)methyl Methacrylate can be copolymerized with other monomers to tailor the properties of the resulting materials, such as enhancing the thermal stability or imparting specific optical characteristics.

Conclusion

(1-Naphthyl)methyl Methacrylate is a versatile monomer that provides a pathway to polymers with desirable thermal and optical properties. This guide has provided a detailed overview of its synthesis, polymerization, and the key characteristics of the resulting polymer. The combination of a high glass transition temperature, high refractive index, and inherent fluorescence makes poly((1-Naphthyl)methyl Methacrylate) a promising material for a variety of advanced applications. Further research into the specific performance of this polymer in various contexts is warranted to fully explore its potential.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3311580, 1-Naphthylmethyl Methacrylate. Retrieved from [Link].

- Holden, D. A., & Guillet, J. E. (1980). Microstructure determination of poly(1-naphthylalkyl methacrylate)s by 13C n.m.r, spectroscopy. Polymer, 21(6), 695-697.

-

High Glass Transition Temperatures of Poly(methyl methacrylate) Prepared by Free Radical Initiators | Request PDF. (2025, August 6). Retrieved from [Link]

-

Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed. (2023, February 3). Retrieved from [Link]

Sources

- 1. Making the best of it: nitroxide-mediated polymerization of methacrylates via the copolymerization approach with functional styrenics - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01458F [pubs.rsc.org]

- 2. 1-Naphthylmethyl Methacrylate | C15H14O2 | CID 3311580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ripublication.com [ripublication.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Elucidating Molecular Architecture in Polymer Science

An In-Depth Technical Guide to the NMR Spectrum Analysis of (1-Naphthyl)methyl Methacrylate

In the realm of polymer science and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. For researchers working with functionalized monomers like (1-Naphthyl)methyl Methacrylate, a precise understanding of its spectral features is not merely academic; it is foundational to confirming synthesis, ensuring purity, and predicting polymer characteristics. This monomer, with its bulky, fluorescent naphthyl probe group, is particularly valuable for studying polymer dynamics and interdiffusion.[1]

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (1-Naphthyl)methyl Methacrylate. Moving beyond a simple catalog of peaks, we will delve into the causal relationships between the molecule's electronic environment and its spectral output. We will explore how the distinct moieties—the methacrylate backbone and the aromatic naphthyl group—contribute to the overall spectrum, with a special focus on the anisotropic effects of the fused ring system. The protocols herein are designed to be self-validating, providing a robust framework for obtaining high-fidelity data.

The Molecular Blueprint: Structure and Key NMR-Active Nuclei

To interpret an NMR spectrum, one must first understand the molecule's structure and identify the unique proton and carbon environments. (1-Naphthyl)methyl Methacrylate (C₁₅H₁₄O₂) possesses several distinct nuclei whose chemical environments will dictate their resonance frequencies.[1]

The diagram below illustrates the structure with systematic labeling for the forthcoming spectral assignments. This visual reference is crucial for correlating specific atoms with their corresponding NMR signals.

Caption: Labeled structure of (1-Naphthyl)methyl Methacrylate for NMR assignment.

¹H NMR Spectrum Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The predicted chemical shifts (δ) are influenced by electron density, the electronegativity of adjacent atoms, and spatial magnetic fields generated by π-electron systems—a phenomenon known as diamagnetic anisotropy.[2][3] The large π-system of the naphthyl group creates a powerful local magnetic field that strongly deshields protons on its periphery, shifting them significantly downfield.[4][5]

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR signals for (1-Naphthyl)methyl Methacrylate, based on established values for methacrylate and naphthyl moieties.[2][6][7]

| Assigned Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Naphthyl Protons (H₁-H₈) | 7.40 - 8.20 | Multiplet (m) | 7H | Protons are on an aromatic system, subject to strong deshielding from the ring current. The complex overlapping signals arise from spin-spin coupling between adjacent protons. H₈ is expected to be the most downfield due to peri-effects. |

| Vinylic Proton (Hₕ) | ~ 6.15 | Singlet (s) | 1H | One of the two non-equivalent vinylic protons of the methacrylate group.[6] |

| Vinylic Proton (Hₕ') | ~ 5.58 | Singlet (s) | 1H | The second non-equivalent vinylic proton, typically found slightly upfield from its geminal partner.[6] |

| Methylene Protons (Hₖ) | ~ 5.45 | Singlet (s) | 2H | Deshielded by both the adjacent ester oxygen and the powerful anisotropic effect of the naphthyl ring. |

| Methyl Protons (H₉) | ~ 1.95 | Singlet (s) | 3H | A typical chemical shift for a methyl group attached to a double bond in a methacrylate system.[6] |

Detailed Peak-by-Peak Analysis

-

Aromatic Region (7.40 - 8.20 ppm): This crowded region contains the signals for the seven protons of the naphthyl ring. Their significant downfield shift is a classic signature of aromatic protons. The induced magnetic field from the circulating π-electrons opposes the applied field in the center of the rings but reinforces it on the outside, where the protons reside.[2][5] This deshielding effect pushes their resonance frequency higher (further downfield). The signals will appear as a complex series of overlapping multiplets due to coupling between adjacent protons. The proton at the H₈ position is expected to be the most deshielded due to its proximity to the bulky substituent at the C1 position, a steric interaction known as a "peri-effect."

-

Vinylic & Methylene Region (5.45 - 6.15 ppm):

-

Methylene Protons (Hₖ, ~5.45 ppm): The two protons of the methylene bridge are chemically equivalent and thus appear as a single, sharp singlet integrating to 2H. Their position is significantly downfield due to the combined electron-withdrawing effect of the ester oxygen and the deshielding cone of the naphthyl ring.

-

Vinylic Protons (Hₕ and Hₕ', ~5.58 and ~6.15 ppm): These two protons are attached to the same carbon but are non-equivalent due to their different spatial relationships (cis/trans) to the carbonyl group. They typically show minimal coupling to each other (geminal coupling) and no coupling to the distant methyl group, resulting in two distinct singlets, each integrating to 1H.[6]

-

-

Aliphatic Region (~1.95 ppm):

-

Methyl Protons (H₉, ~1.95 ppm): The three protons of the methyl group are equivalent and are not coupled to other protons, giving rise to a sharp singlet integrating to 3H. Its chemical shift is characteristic of an allylic methyl group in a methacrylate ester.[6]

-

¹³C NMR Spectrum Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Key factors determining carbon chemical shifts include hybridization state (sp³, sp², sp) and the electronegativity of attached atoms. Due to the low natural abundance of ¹³C, proton-decoupled spectra are typically acquired, resulting in each unique carbon environment appearing as a single line.

Predicted ¹³C NMR Data Summary

This table outlines the predicted chemical shifts for the unique carbon atoms in (1-Naphthyl)methyl Methacrylate. The predictions are derived from data on similar structures and general principles of ¹³C NMR.[8][9][10]

| Assigned Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (Cⱼ) | ~ 167.1 | Characteristic shift for an ester carbonyl carbon. Highly deshielded by the double-bonded oxygen.[9] |

| Quaternary Vinylic (Cᵢ) | ~ 136.2 | The sp² quaternary carbon of the methacrylate double bond. |

| Naphthyl Quaternary (C₁ etc.) | ~ 134.0 - 130.0 | The four sp² quaternary carbons of the naphthyl ring system. These typically have lower signal intensity. |

| Vinylic Methylene (Cₕ) | ~ 126.5 | The sp² methylene carbon (=CH₂) of the methacrylate group. |

| Naphthyl CH (C₂-C₈) | ~ 129.0 - 122.0 | The six sp² methine carbons (-CH=) of the naphthyl ring. Their shifts vary based on their position in the ring system. |

| Methylene (Cₖ) | ~ 66.2 | The sp³ methylene carbon (-O-CH₂-Ar). Deshielded by the adjacent oxygen atom. |

| Methyl (C₉) | ~ 18.3 | The sp³ methyl carbon of the methacrylate group.[9] |

Experimental Protocol: From Sample to Spectrum

The integrity of NMR data is contingent upon meticulous sample preparation and correct instrument parameterization. This section provides a self-validating protocol for acquiring high-resolution spectra of (1-Naphthyl)methyl Methacrylate.

Workflow for NMR Analysis

The entire process, from material handling to final analysis, follows a logical progression to ensure reproducibility and accuracy.

Caption: Standardized workflow for NMR sample preparation, acquisition, and analysis.

Step-by-Step Methodology

1. Sample Preparation:

-

Objective: To prepare a homogeneous, contaminant-free solution of the analyte in a deuterated solvent.

-

Materials: (1-Naphthyl)methyl Methacrylate, Deuterated Chloroform (CDCl₃), 5 mm NMR tube, glass vial, Pasteur pipette with cotton plug.

-

Procedure:

-

Ensure all glassware is clean and dry to prevent contamination.[11]

-

Weigh approximately 15-20 mg of (1-Naphthyl)methyl Methacrylate into a small glass vial. For a dedicated ¹³C spectrum, 50-100 mg is preferable.[12]

-

Add approximately 0.6 mL of CDCl₃ to the vial. CDCl₃ is a common choice for its excellent solubilizing power for many organic molecules and its single residual solvent peak at 7.26 ppm.

-

Gently swirl or vortex the vial until the sample is completely dissolved.[12]

-

Prepare a Pasteur pipette by inserting a small cotton plug into the neck. This will serve as a filter for any minor particulate matter.

-

Carefully draw the solution into the pipette and transfer it into the clean, labeled NMR tube. The final sample height should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

2. Data Acquisition:

-

Objective: To acquire high-resolution ¹H and ¹³C spectra using standardized parameters on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

Insert the NMR tube into the spinner turbine and place it into the spectrometer's autosampler or manual insertion port.

-

Locking and Shimming: The instrument will "lock" onto the deuterium signal of the CDCl₃ to stabilize the magnetic field. An automated or manual shimming process is then performed to optimize the magnetic field homogeneity across the sample, which is critical for achieving sharp spectral lines.

-

¹H Spectrum Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans (NS): 8 to 16 scans are typically sufficient.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

-

¹³C Spectrum Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans (NS): 256 to 1024 scans, depending on sample concentration.

-

Relaxation Delay (D1): 2 seconds.

-

-

3. Data Processing:

-

Objective: To convert the raw time-domain data (FID) into a frequency-domain spectrum for analysis.

-

Procedure:

-

Apply a Fourier Transform (FT) to the raw FID.

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply baseline correction to create a flat, horizontal baseline.

-

Calibrate the chemical shift axis. For a CDCl₃ sample, the residual CHCl₃ peak in the ¹H spectrum is set to 7.26 ppm, and the CDCl₃ carbon signal in the ¹³C spectrum is set to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of the different types of protons.

-

Conclusion

The NMR spectral analysis of (1-Naphthyl)methyl Methacrylate is a powerful demonstration of how fundamental principles can be applied to deduce complex molecular structures. The ¹H spectrum is characterized by a distinct separation of signals: a complex aromatic region heavily influenced by diamagnetic anisotropy, a downfield region containing the vinylic and unique methylene bridge protons, and an upfield aliphatic methyl signal. The ¹³C spectrum complements this by providing a complete map of the carbon skeleton. By following the robust experimental protocols outlined, researchers can confidently acquire and interpret high-quality NMR data, providing the critical structural verification needed for advancing research in polymer chemistry and materials science.

References

-

National Institute of Standards and Technology. Methyl methacrylate. NIST Chemistry WebBook. [Link]

-

ResearchGate. Conformational Analysis of MαNP Esters, Powerful Chiral Resolution and1H NMR Anisotropy Tools – Aromatic Geometry and Solvent Effects on Δδ Values. [Link]

-

ResearchGate. Poly(phenyl methacrylate) and poly(1-naphthyl methacrylate) prepared in microemulsions. [Link]

-

Chemistry LibreTexts. 14.8: Diamagnetic Anisotropy. [Link]

-

DigitalCommons@EMU. Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers to investigate the effect of chain rigidity on mi. [Link]

-

ScienceDirect. Microstructure determination of poly(1 -naphthylalkyl methacrylate)s by 13C n.m.r, spectroscopy. [Link]

-

MDPI. Efficient Synthesis of Methyl Methacrylate by One Step Oxidative Esterification over Zn-Al-Mixed Oxides Supported Gold Nanocatalysts. [Link]

-

The Royal Society of Chemistry. Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen. [Link]

-

ResearchGate. 1 H proton NMR of methyl methacrylate-co-4-(1-adamantyl)phenyl methacrylate (showing integrated peaks). [Link]

-

Royal Society of Chemistry Publishing. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. [Link]

-

ACS Publications. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review | ACS Omega. [Link]

-

ResearchGate. Methyl Methacrylate-8-Quinolinyl Acrylate Copolymers-I: Synthesis and Characterization. [Link]

-

ResearchGate. (PDF) NMR spectroscopy based configurational and compositional analysis of isobornyl methacrylate—Acrylonitrile copolymers. [Link]

-

ResearchGate. 13 C-NMR (3a) and 1 H-NMR (3b) spectra of PMMA obtained by the catalyst.... [Link]

-

Chemistry LibreTexts. 5.8: Complex Coupling in Proton Spectra. [Link]

-

YouTube. Diamagnetic Anisotropy - H NMR Spectroscopy - Organic Chemistry. [Link]

-

AUREMN. Solid State 13C NMR Study of Methyl Methacrylate-Methacrylic Acid Copolymers. [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

Science.gov. methyl methacrylate mma-based: Topics by Science.gov. [Link]

- Unknown Source. Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. [No URL available]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

AIDIC. A Novel Design of Methyl Methacrylate Synthesis Process with Low CO2 Emission. [Link]

-

PubChem. Methyl Methacrylate. [Link]

-

GreenChem Industries. Methyl Methacrylate (MMA). [Link]

-

YouTube. Applied NMR Methodologies for Polymer Understanding. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. arsdcollege.ac.in [arsdcollege.ac.in]

- 6. Methyl methacrylate(80-62-6) 1H NMR spectrum [chemicalbook.com]

- 7. 1-NAPHTHALENEMETHYLAMINE(118-31-0) 1H NMR spectrum [chemicalbook.com]

- 8. cpsm.kpi.ua [cpsm.kpi.ua]

- 9. auremn.org [auremn.org]

- 10. 1-Methoxynaphthalene(2216-69-5) 13C NMR spectrum [chemicalbook.com]

- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the FTIR Spectrum of (1-Naphthyl)methyl Methacrylate

Introduction: Unveiling the Vibrational Signature of a Unique Monomer

(1-Naphthyl)methyl Methacrylate is a monomer of significant interest in polymer science and materials research. Its unique structure, combining the reactive methacrylate functionality with the bulky, aromatic naphthyl group, imparts distinct properties to the resulting polymers, including altered thermal stability, refractive index, and mechanical strength. A fundamental understanding of the monomer's molecular structure is paramount for predicting its polymerization behavior and the ultimate characteristics of the derived polymer. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint of a compound by probing its vibrational modes. This guide offers an in-depth analysis of the FTIR spectrum of (1-Naphthyl)methyl Methacrylate, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the theoretical basis for the expected spectral features, a practical guide to obtaining the spectrum, and a detailed interpretation of its key absorption bands.

The Molecular Architecture: A Fusion of Functionalities

To comprehend the FTIR spectrum of (1-Naphthyl)methyl Methacrylate, we must first visualize its molecular structure. The molecule is an ester formed from methacrylic acid and (1-naphthyl)methanol. This structure can be deconstructed into two key components, each with its own characteristic vibrational signature: the methacrylate group and the 1-naphthylmethyl group .

Figure 1: Molecular Structure of (1-Naphthyl)methyl Methacrylate.

Anticipated FTIR Spectrum: A Theoretical Breakdown

Based on the functional groups present, we can predict the key absorption bands in the FTIR spectrum of (1-Naphthyl)methyl Methacrylate. This predictive analysis is crucial for targeted spectral interpretation.

Methacrylate Group Vibrations

The methacrylate moiety will give rise to several strong and characteristic absorption bands:

-

C=O Stretching: This is typically one of the most intense and easily identifiable peaks in the spectrum of an ester. For methacrylate esters, the carbonyl stretching vibration is expected in the range of 1730-1715 cm⁻¹ [1][2]. The exact position can be influenced by conjugation and the electronic effects of the naphthyl group.

-

C-O-C Stretching: Esters exhibit two distinct C-O stretching vibrations. The asymmetric C-O-C stretch is usually found between 1280-1230 cm⁻¹ , while the symmetric stretch appears in the 1190-1140 cm⁻¹ region[1]. These bands are typically strong and are key indicators of the ester functionality.

-

=C-H and C=C Stretching: The vinyl group of the methacrylate will produce a =C-H stretching vibration just above 3000 cm⁻¹, typically around 3100-3050 cm⁻¹ . The C=C double bond stretching vibration is expected to appear around 1640-1630 cm⁻¹ [2].

Naphthylmethyl Group Vibrations

The naphthyl group introduces a series of absorption bands characteristic of aromatic systems:

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the naphthalene ring will appear at wavenumbers above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ region. These peaks are often of medium to weak intensity and may overlap with the vinyl =C-H stretch.

-

Aromatic C=C Ring Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings give rise to a series of bands, typically of variable intensity, in the 1600-1450 cm⁻¹ region. For naphthalene, characteristic peaks are expected around 1590, 1510, and 1465 cm⁻¹ .

-

C-H Out-of-Plane Bending: These are highly characteristic vibrations for substituted aromatic compounds and are found in the fingerprint region of the spectrum. For a 1-substituted naphthalene, a strong absorption band is expected in the 800-770 cm⁻¹ range, corresponding to the out-of-plane bending of the adjacent hydrogens on the substituted ring.

Aliphatic C-H Vibrations

The molecule also contains aliphatic C-H bonds in the methyl and methylene groups:

-

-CH₃ and -CH₂- Stretching: The stretching vibrations of the methyl group on the methacrylate and the methylene bridge will result in absorptions in the 2990-2850 cm⁻¹ region.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

A reliable FTIR spectrum is the foundation of accurate molecular characterization. The following protocol outlines a robust method for obtaining the FTIR spectrum of (1-Naphthyl)methyl Methacrylate, a liquid at room temperature, using an Attenuated Total Reflectance (ATR) accessory. ATR-FTIR is the preferred method for this type of sample due to its minimal sample preparation and high reproducibility.

Figure 2: Experimental Workflow for ATR-FTIR Analysis.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is well-purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Collect a background spectrum. This is a critical step to ensure that any signals from the instrument or atmosphere are subtracted from the sample spectrum.

-

-

Sample Application:

-

As (1-Naphthyl)methyl Methacrylate is a liquid, a small drop is sufficient. Place the drop directly onto the center of the ATR crystal.

-

-

Spectrum Acquisition:

-

Lower the ATR press to ensure firm and even contact between the liquid sample and the crystal.

-

Acquire the sample spectrum. Typical acquisition parameters would be a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The raw data should be processed using the spectrometer's software. This typically includes an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

A baseline correction may be necessary to correct for any sloping baselines.

-

Interpreting the Spectrum: A Detailed Peak Assignment

The following table summarizes the predicted key absorption bands in the FTIR spectrum of (1-Naphthyl)methyl Methacrylate and their corresponding vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3060 | Medium-Weak | Aromatic C-H Stretch | Naphthyl |

| ~3040 | Weak | =C-H Stretch | Methacrylate (vinyl) |

| ~2995, ~2950 | Medium | Asymmetric/Symmetric CH₃ Stretch | Methacrylate (methyl) |

| ~2930 | Medium | Asymmetric CH₂ Stretch | Methylene bridge |

| ~2860 | Medium | Symmetric CH₂ Stretch | Methylene bridge |

| ~1720 | Very Strong | C=O Stretch | Methacrylate (ester) |

| ~1635 | Medium | C=C Stretch | Methacrylate (vinyl) |

| ~1595, ~1510 | Medium-Strong | Aromatic C=C Ring Stretch | Naphthyl |

| ~1455 | Medium | CH₂ Scissoring / Asymmetric CH₃ Bend | Methylene / Methyl |

| ~1380 | Medium | Symmetric CH₃ Bend | Methacrylate (methyl) |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Methacrylate (ester) |

| ~1160 | Strong | Symmetric C-O-C Stretch | Methacrylate (ester) |

| ~940 | Medium | =CH₂ Out-of-plane Bend | Methacrylate (vinyl) |

| ~790 | Strong | Aromatic C-H Out-of-plane Bend | 1-Substituted Naphthyl |

Causality and Self-Validation: Ensuring Data Integrity

The trustworthiness of this spectral interpretation lies in the systematic correlation of observed peaks with the known vibrational frequencies of the constituent functional groups. The presence of the three strong, characteristic ester bands (C=O and two C-O-C stretches) provides a robust validation of the methacrylate moiety. Similarly, the pattern of aromatic C-H and C=C stretches, along with the strong out-of-plane bending peak, confirms the presence and substitution pattern of the naphthyl group.

For a self-validating system, it is recommended to also acquire a ¹H NMR spectrum of the sample. The proton NMR would provide complementary structural information, such as the chemical shifts and coupling constants of the vinyl, methyl, methylene, and aromatic protons, confirming the molecular structure and purity of the monomer. For instance, the characteristic vinyl proton signals for a methacrylate would be expected around 6.1 and 5.5 ppm, while the methylene protons adjacent to the naphthyl ring would appear as a singlet further downfield.

Conclusion: A Vibrational Fingerprint for a Versatile Monomer

The FTIR spectrum of (1-Naphthyl)methyl Methacrylate is a rich source of structural information, providing a unique vibrational fingerprint that is directly correlated with its molecular architecture. By understanding the characteristic absorption bands of the methacrylate and naphthylmethyl moieties, researchers can confidently identify this monomer, assess its purity, and monitor its polymerization. This in-depth guide provides the theoretical foundation and practical considerations for leveraging FTIR spectroscopy as a critical analytical tool in the study and application of this and other novel polymer precursors.

References

-

PubChem. (1-Naphthyl)methyl Methacrylate. National Center for Biotechnology Information. Retrieved from: [Link]

-

Spyros, A., Dais, P., & Heatley, F. (1996). Structure and dynamics of poly(1-naphthyl acrylate) in solution by carbon-13 NMR spectroscopy. Macromolecules, 29(9), 3173–3179. Retrieved from: [Link]

-

The FTIR spectrum of PMMA, PGMA and poly(GMA-co-MMA). (n.d.). ResearchGate. Retrieved from: [Link]

-

NIST. (n.d.). Methyl methacrylate. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from: [Link]

-

1 H-NMR spectrum of (a) MMA and (b) pure PMMA. (n.d.). ResearchGate. Retrieved from: [Link]

- New process for preparing (meth)acryloyl chloride. (2010). Google Patents.

-

Representative FTIR spectra of poly(MMA/BMA) copolymers synthesized:. (n.d.). ResearchGate. Retrieved from: [Link]

-

Synthesis of 5-Indanyl Methacrylate Using Methacryloyl Chloride and Its Characterisation Studies. (2016). International Journal of Pharmaceutical Sciences Review and Research, 37(2), 116-119. Retrieved from: [Link]

-

Smith, B. C. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy. Retrieved from: [Link]

-

A Novel Design of Methyl Methacrylate Synthesis Process with Low CO2 Emission. (2021). Chemical Engineering Transactions, 88, 859-864. Retrieved from: [Link]

-

Poly(phenyl methacrylate) and poly(1-naphthyl methacrylate) prepared in microemulsions. (2001). Journal of Polymer Science Part A: Polymer Chemistry, 39(4), 519-524. Retrieved from: [Link]

-

Polymer Source. (n.d.). Polymer Reference Materials-Poly(Methyl Methacrylate). Retrieved from: [Link]

-

The Characterization of Some Methacrylate and Acrylate Homopolymers, Copolymers and Fibers via Direct Pyrolysis Mass Spectroscopy. (2012). İTÜ Fen Bilimleri Enstitüsü. Retrieved from: [Link]

Sources

A Researcher's Guide to the UV-Vis Absorption Profile of (1-Naphthyl)methyl Methacrylate

This technical guide provides a comprehensive overview of the principles and practices for determining the Ultraviolet-Visible (UV-Vis) absorption characteristics of (1-Naphthyl)methyl Methacrylate (NMMA). Tailored for researchers, scientists, and professionals in drug development and polymer chemistry, this document delves into the theoretical underpinnings of NMMA's electronic transitions, offers a detailed experimental protocol for its analysis, and discusses the interpretation of the resulting spectral data.

Introduction: The Significance of UV-Vis Characterization for NMMA

(1-Naphthyl)methyl Methacrylate (NMMA) is a monomer of significant interest in the synthesis of advanced polymers.[1] Its structure, incorporating a bulky, chromophoric naphthyl group, imparts unique photophysical properties to the resulting polymers, making them suitable for applications in optoelectronics and as specialized coatings.[2][3] The UV-Vis absorption spectrum of NMMA is a critical analytical fingerprint. It provides invaluable information regarding the molecule's electronic structure, which is fundamental for understanding its polymerization behavior, predicting the optical properties of derived polymers, and establishing quality control parameters.[4] This guide serves as a practical resource for accurately measuring and interpreting the UV-Vis absorption spectrum of NMMA.

Theoretical Framework: Unraveling the Electronic Transitions of NMMA

The UV-Vis absorption of (1-Naphthyl)methyl Methacrylate is dominated by the electronic transitions within the naphthalene moiety, which acts as the primary chromophore. The methacrylate group, while not a strong chromophore in the near-UV and visible regions, can subtly influence the electronic environment of the naphthyl group.

The absorption spectrum of aromatic compounds like naphthalene is characterized by distinct absorption bands arising from π → π* transitions.[5] The delocalized π-electron system of the fused aromatic rings in the naphthyl group allows for the absorption of UV radiation, promoting electrons from lower-energy bonding (π) orbitals to higher-energy anti-bonding (π*) orbitals. Typically, naphthalene exhibits strong absorption bands in the UV region, and the presence of substituents can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).[6]

The methyl methacrylate (MMA) monomer itself primarily absorbs in the far UV region.[7][8] Therefore, in the context of NMMA, the methacrylate portion of the molecule is expected to have a minimal direct contribution to the absorption spectrum in the 200-400 nm range. However, its presence as a substituent on the naphthylmethyl group can induce minor bathochromic (red) or hypsochromic (blue) shifts compared to unsubstituted naphthalene derivatives.

Experimental Protocol: A Validated Approach to UV-Vis Analysis of NMMA

The following protocol outlines a robust methodology for obtaining a high-quality UV-Vis absorption spectrum of NMMA. This procedure is designed to be self-validating by incorporating essential quality control steps.

Materials and Instrumentation

-

(1-Naphthyl)methyl Methacrylate (NMMA) : High purity grade

-

Spectrophotometric Grade Solvent : A solvent that is transparent in the desired UV range and in which NMMA is readily soluble is required. Common choices include ethanol, hexane, or acetonitrile. The choice of solvent can influence the fine structure of the spectrum and the position of λmax.[9][10][11]

-

UV-Vis Spectrophotometer : A dual-beam instrument capable of scanning the UV range (typically 200-400 nm) is recommended.

-

Quartz Cuvettes : Matched pair with a 1 cm path length.

-

Volumetric Glassware : Calibrated for accurate solution preparation.

Step-by-Step Experimental Workflow

-

Solvent Selection and Blank Measurement :

-

Choose a suitable spectrophotometric grade solvent. For NMMA, ethanol is a good starting point due to its polarity and UV transparency.

-

Fill a quartz cuvette with the chosen solvent to be used as a reference (blank).

-

Record a baseline spectrum of the solvent to ensure its transparency in the region of interest.

-

-

Preparation of Stock and Working Solutions :

-

Accurately weigh a small amount of NMMA and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions to determine a suitable concentration for analysis. The absorbance values should ideally fall within the linear range of the instrument (typically 0.1 - 1.0 A.U.).

-

-

Spectral Acquisition :

-

Rinse the sample cuvette with the NMMA solution to be analyzed.

-

Fill the sample cuvette with the NMMA solution.

-

Place the reference (solvent) and sample cuvettes in the spectrophotometer.

-

Scan the sample from approximately 400 nm down to 200 nm. The scan parameters should be optimized for resolution and signal-to-noise ratio.[12]

-

-

Data Analysis and Interpretation :

-

Identify the wavelength of maximum absorbance (λmax) for each significant peak.

-

If the concentration of the solution is known, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εbc, where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the molar concentration.

-

The following diagram illustrates the experimental workflow:

Caption: Experimental workflow for UV-Vis analysis of NMMA.

Expected Spectral Data for (1-Naphthyl)methyl Methacrylate

| Parameter | Expected Value | Rationale |

| λmax 1 | ~220-230 nm | Corresponds to a high-energy π → π* transition in the naphthalene ring system. |

| λmax 2 | ~270-290 nm | A lower-energy π → π* transition, characteristic of the naphthalene chromophore.[6] |

| Molar Absorptivity (ε) | High ( > 5,000 L mol⁻¹ cm⁻¹) | Aromatic systems like naphthalene are strong absorbers due to their extensive π-conjugation. |

Note: These are predicted values. The actual λmax and ε values should be determined experimentally following the protocol outlined above.

Interpretation of the UV-Vis Spectrum

The obtained UV-Vis spectrum provides a wealth of information:

-

Qualitative Identification : The overall shape of the spectrum and the positions of the λmax values serve as a qualitative fingerprint for NMMA, confirming the presence of the naphthyl chromophore.[4]

-

Quantitative Analysis : By applying the Beer-Lambert law, the concentration of NMMA in a solution can be accurately determined. This is crucial for applications such as monitoring polymerization kinetics.

-

Purity Assessment : The absence of extraneous peaks can indicate the purity of the monomer. Impurities with their own chromophores would present additional absorption bands.

The relationship between the molecular structure of NMMA and its UV-Vis absorption can be visualized as follows:

Caption: Relationship between NMMA structure and UV-Vis absorption.

Conclusion

The UV-Vis absorption characterization of (1-Naphthyl)methyl Methacrylate is a fundamental and powerful analytical technique. By understanding the theoretical basis of its electronic transitions and employing a rigorous experimental protocol, researchers can obtain reliable and reproducible spectral data. This information is essential for quality control, quantitative analysis, and for predicting the photophysical properties of polymers derived from this important monomer. The methodologies and insights provided in this guide are intended to empower researchers to confidently utilize UV-Vis spectroscopy in their work with NMMA and related materials.

References

-

ResearchGate. (n.d.). UV vis spectrum for PMMA. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl methacrylate. NIST Chemistry WebBook. Retrieved from [Link]

-

Kumar, V. B., Fleming, C. L., Murali, S. S., Hume, P. A., Davis, N. J. L. K., Söhnel, T., & Leitao, E. M. (2021). The photophysical properties of naphthalene bridged disilanes. RSC Advances, 11(34), 20958-20965. [Link]

-

ResearchGate. (n.d.). UV–vis spectra of monomers (methyl acrylate and ethylenediamine) and.... Retrieved from [Link]

-

Larina, N., & Khodorkovsky, V. (2025). Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. RSC Advances, 15(1), 1-10. [Link]

-

Zhang, Y., Wang, S., & Liu, J. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. RSC Advances, 8(19), 10413-10420. [Link]

-

Sato, K., et al. (2004). Synthesis and characterization of poly(1-adamantyl methacrylate): effects of the adamantyl group on radical polymerization kinetics and thermal properties of the polymer. Macromolecules, 37(13), 4879-4886. [Link]

-

La Salle University. (n.d.). CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory. Retrieved from [Link]

-

PubMed. (2023). Electronic, nonlinear optical, UV-vis and NBO analysis of methyl methacrylate for optoelectronic and optical applications: DFT study and impact of conformation. Journal of Molecular Structure, 1294, 136531. [Link]

-

MDPI. (2021). Naphthyl-Naphthalimides as High-Performance Visible Light Photoinitiators for 3D Printing and Photocomposites Synthesis. Catalysts, 11(11), 1269. [Link]

-

Sharma, U. K., & Jacob, S. (2016). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. Retrieved from [Link]

-

ResearchGate. (n.d.). A) UV/Vis absorption spectrum of (1) MB (10−5 m), (2) NapTS (1,.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of poly (phenyl methacrylates). Retrieved from [Link]

-

ACS Publications. (2022). Effects of Molecular Encapsulation on the Photophysical and Charge Transport Properties of a Naphthalene Diimide Bithiophene Copolymer. Chemistry of Materials, 34(18), 8269-8280. [Link]

-

Pratiwi, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-10. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. Materials, 14(3), 579. [Link]

- Singh, A., & Singh, J. (2015). UV-Vis and FTIR spectroscopy of gamma irradiated polymethyl methacrylate. Indian Journal of Pure & Applied Physics, 53, 45-50.

-

European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

-

MDPI. (2022). Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). Polymers, 14(1), 12. [Link]

-

MDPI. (2021). UV Polymerization of Methacrylates—Preparation and Properties of Novel Copolymers. Materials, 14(10), 2634. [Link]

-

Maastricht University. (2021). Naphthyl-Naphthalimides as High-Performance Visible Light Photoinitiators for 3D Printing and Photocomposites Synthesis. Retrieved from [Link]

-

National Institutes of Health. (2022). Effects of Molecular Encapsulation on the Photophysical and Charge Transport Properties of a Naphthalene Diimide Bithiophene Copolymer. Chemistry of Materials, 34(18), 8269-8280. [Link]

-

Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. Retrieved from [Link]

-

arXiv. (2015). OPTICAL PROPERTIES (UV-Vis AND FTIR) OF GAMMA IRRADIATED POLYMETHYL METHACRYLATE (PMMA). arXiv:1501.03714. Retrieved from [Link]

- Indian Academy of Sciences. (2007). Synthesis and characterization of in situ prepared poly (methyl methacrylate) nanocomposites.

-

Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2017). Study Of Solvent Effect On Uv-Visible Spectra Of A Newly Synthesized Azo-Dye, 2-(3-Carboxyl-4-Hydroxylphenyl)-1-(4-Nitrophenyl) Diazene (PNA-SA). Retrieved from [Link]

-

One Part of Chemistry. (2013). Synthesis of poly(methyl methacrylate) or poly(methyl methacrylate)-co-poly(butyl acrylate) & characterization of the polymers by infrared spectroscopy (IR). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. eu-opensci.org [eu-opensci.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The photophysical properties of naphthalene bridged disilanes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02961D [pubs.rsc.org]

- 7. Methyl methacrylate [webbook.nist.gov]

- 8. Electronic, nonlinear optical, UV-vis and NBO analysis of methyl methacrylate for optoelectronic and optical applications: DFT study and impact of conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. www1.lasalle.edu [www1.lasalle.edu]

An In-depth Technical Guide to (1-Naphthyl)methyl Methacrylate: Synthesis, Polymerization, and Advanced Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (1-Naphthyl)methyl Methacrylate (NpMMA), a unique aromatic monomer poised for use in advanced optical and materials science applications. While data on its homopolymer is not widely published, this document synthesizes established principles of polymer chemistry with available data on analogous structures to present a scientifically grounded guide for researchers. We will detail a robust methodology for the synthesis of the NpMMA monomer and its subsequent polymerization. The core of this guide focuses on a detailed analysis of the predicted physicochemical properties of poly((1-naphthyl)methyl methacrylate) (PNpMMA), including its thermal and optical characteristics. Particular emphasis is placed on the structure-property relationships that differentiate PNpMMA from its structural relatives, poly(methyl methacrylate), poly(benzyl methacrylate), and poly(1-naphthyl methacrylate). This guide is intended to serve as a foundational resource for scientists and engineers exploring the use of NpMMA in the development of high-performance materials.

Introduction: The Strategic Value of the Naphthylmethyl Moiety

The field of advanced polymers consistently seeks monomers that can impart specialized functionalities to a final material. While poly(methyl methacrylate) (PMMA) is a benchmark for optical clarity and processability, its application in high-performance optical devices is limited by its moderate refractive index (n ≈ 1.49) and glass transition temperature (Tg ≈ 105 °C)[1][2]. The incorporation of aromatic moieties into the polymer structure is a well-established strategy to enhance these properties.

(1-Naphthyl)methyl Methacrylate (NpMMA) is a monomer of significant interest. Its structure, featuring a naphthalene group tethered to the methacrylate backbone via a flexible methylene spacer, presents a unique combination of properties. The bulky, aromatic naphthyl group is expected to significantly increase the polymer's refractive index and thermal stability, while the methylene spacer preserves a degree of chain flexibility not present in polymers where the aromatic ring is directly attached to the ester oxygen. This guide elucidates the synthesis, polymerization, and predicted property profile of PNpMMA, providing the necessary technical foundation for its exploration in next-generation applications.

Key Chemical Identifiers

| Property | Value | Source(s) |

| Chemical Name | (1-Naphthyl)methyl Methacrylate | [N/A] |

| Synonyms | Naphthalen-1-ylmethyl 2-methylprop-2-enoate | [N/A] |

| CAS Number | 28171-92-8 | [N/A] |

| Molecular Formula | C₁₅H₁₄O₂ | [N/A] |

| Molecular Weight | 226.27 g/mol | [N/A] |

Monomer Synthesis: An Experimental Protocol

The synthesis of (1-Naphthyl)methyl Methacrylate is most effectively achieved via the esterification of 1-naphthalenemethanol with methacryloyl chloride. This is a standard Schotten-Baumann type reaction, which requires careful control to prevent side reactions, including the premature polymerization of the monomer.

Causality of Reagent Selection

-

1-Naphthalenemethanol: The source of the critical naphthylmethyl functional group.

-

Methacryloyl Chloride: A highly reactive acylating agent that readily forms the desired ester linkage. Its high reactivity necessitates low-temperature conditions.

-

Triethylamine (TEA) or Pyridine: A non-nucleophilic organic base is crucial. Its role is to scavenge the HCl byproduct of the reaction, driving the equilibrium towards the product and preventing acid-catalyzed side reactions. It does not compete with the alcohol as a nucleophile.

-

Hydroquinone or MEHQ: A polymerization inhibitor is mandatory. The reaction conditions can initiate the free-radical polymerization of the methacrylate double bond. The inhibitor scavenges any radicals that may form.

-

Anhydrous Dichloromethane (DCM): An inert, aprotic solvent is required to dissolve the reactants and prevent hydrolysis of the highly reactive methacryloyl chloride.

Step-by-Step Synthesis Workflow

Caption: Workflow for the synthesis of (1-Naphthyl)methyl Methacrylate.

Self-Validating System: In-Process Checks

-

TLC Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The disappearance of the 1-naphthalenemethanol spot and the appearance of a new, less polar product spot indicates a successful reaction.

-

Spectroscopic Confirmation: The final purified product must be validated. ¹H NMR spectroscopy should show characteristic peaks for the naphthyl protons (7.4-8.2 ppm), the methylene protons (~5.5 ppm), the vinyl protons (~6.1 and ~5.5 ppm), and the methyl protons (~1.9 ppm). FTIR spectroscopy will confirm the presence of the C=O ester stretch (~1720 cm⁻¹) and the C=C vinyl stretch (~1640 cm⁻¹).

Polymerization of (1-Naphthyl)methyl Methacrylate

The polymerization of NpMMA can be readily achieved using standard free-radical polymerization techniques, analogous to those used for methyl methacrylate and other aromatic methacrylates[3]. The choice of method—bulk, solution, or emulsion—depends on the desired molecular weight, polydispersity, and final application form.

Rationale for Polymerization Choices

-

Initiator: Azo compounds like Azobisisobutyronitrile (AIBN) are preferred over peroxides for many research applications. AIBN undergoes thermal decomposition at a predictable rate and is less susceptible to chain transfer reactions, leading to better-controlled polymer structures.

-

Solvent (for Solution Polymerization): Toluene or anisole are suitable solvents. They effectively dissolve both the monomer and the resulting polymer, preventing premature precipitation and allowing for homogeneous reaction kinetics.

-

Oxygen Removal: Oxygen is a potent radical scavenger and will inhibit polymerization. It is imperative that the reaction mixture is thoroughly deoxygenated, typically through several freeze-pump-thaw cycles or by purging with an inert gas like nitrogen or argon.

Protocol: Free-Radical Solution Polymerization

Caption: General workflow for free-radical solution polymerization of NpMMA.

Physicochemical Properties of Poly((1-Naphthyl)methyl Methacrylate)

Direct experimental data for the homopolymer of NpMMA is scarce in the literature. However, by applying fundamental structure-property relationships and drawing comparisons with well-characterized structural analogs, we can construct a reliable profile of its expected properties.

Glass Transition Temperature (Tg): A Tale of Two Effects

The Tg is a critical parameter defining the boundary between a rigid, glassy state and a flexible, rubbery state. It is dictated by the rotational freedom of the polymer backbone. For PNpMMA, two competing structural features are at play:

-

The Bulky Naphthyl Group: This large, rigid aromatic group severely restricts the local motion of the polymer chain through steric hindrance. This effect dramatically increases the energy required for chain segments to move, thereby increasing the Tg.

-

The Methylene Spacer (-CH₂-): This single sp³-hybridized carbon acts as a flexible "joint" between the rigid naphthyl group and the polymer backbone. This added rotational freedom increases the overall chain flexibility, which serves to decrease the Tg.

To estimate the Tg of PNpMMA, we can compare it to its closest analogs:

-

Poly(1-naphthyl methacrylate): Lacks the methylene spacer. The naphthyl group is directly attached to the ester oxygen, leading to extreme rigidity and a very high Tg of 205 °C [4].

-

Poly(benzyl methacrylate): Replaces the naphthyl group with a smaller phenyl group but retains the crucial methylene spacer. Its Tg is 54 °C .

Refractive Index (n): Harnessing Aromaticity

A polymer's refractive index is a function of its molar refractivity and density. Large, polarizable electron clouds, such as those in aromatic rings, contribute significantly to a high refractive index.

The high concentration of aromatic C=C bonds in the naphthalene ring endows poly(1-naphthyl methacrylate) with an exceptionally high refractive index for an acrylic polymer. Since PNpMMA contains the same high-refractivity naphthyl group, its refractive index is also expected to be very high. The inclusion of the methylene spacer may slightly decrease the overall density compared to poly(1-naphthyl methacrylate), which could marginally lower the refractive index. Therefore, a reasonable prediction for the refractive index (n_D) of Poly((1-Naphthyl)methyl Methacrylate) is approximately 1.62 - 1.64 . This positions it as a strong candidate for high-refractive-index optical materials.

Optical Properties: The Naphthalene Chromophore

The naphthalene moiety is a well-known fluorophore. Consequently, both the NpMMA monomer and the resulting polymer are expected to be highly optically active.

-

UV-Visible Absorption: Naphthalene absorbs strongly in the UV region, with characteristic absorption maxima around 280-320 nm. PNpMMA will be a strong UV-absorbing material.

-

Fluorescence: Upon excitation with UV radiation, the naphthalene group will exhibit strong fluorescence, typically emitting in the blue region of the visible spectrum (approximately 320-360 nm). This intrinsic fluorescence makes PNpMMA suitable for applications requiring optical sensing, scintillation, or use as a fluorescent tag.

Predicted Property Summary

| Property | Poly(methyl methacrylate) | Poly(benzyl methacrylate) | Poly(1-naphthyl methacrylate) | Poly((1-Naphthyl)methyl Methacrylate) (Predicted) | Rationale |

| CAS Number | 9011-14-7 | 25086-16-2 | 31547-85-0 | N/A | N/A |

| Tg (°C) | ~105[1] | 54 | 205[4] | 85 - 105 | Increased bulk from naphthyl group vs. benzyl, but increased flexibility from -CH₂- spacer vs. direct attachment. |

| Refractive Index (n_D) | ~1.49[2] | ~1.57 | ~1.641[4] | ~1.62 - 1.64 | High aromatic content from naphthyl group. |

| Optical Properties | Transparent, non-fluorescent | Transparent, non-fluorescent | UV-absorbing, Fluorescent | Strong UV absorption, Intrinsic blue fluorescence | Based on the naphthalene chromophore. |

Potential Applications for Researchers and Drug Development

The unique combination of high refractive index, moderate-to-high Tg, and intrinsic fluorescence makes PNpMMA a compelling material for specialized applications.

-

High Refractive Index Optics: The predicted high refractive index makes PNpMMA a candidate for creating thinner optical components, such as lenses in medical imaging devices or high-performance optical fibers. It could serve as a component in anti-reflective coatings or as a high-index encapsulant for LEDs and other optoelectronics[4].

-

Scintillation Materials: The fluorescent naphthalene group can absorb high-energy radiation (e.g., gamma rays, X-rays) and re-emit it as visible light. This makes PNpMMA a potential candidate for novel plastic scintillators used in radiation detection and medical imaging diagnostics.

-

Fluorescent Tagging and Sensing: In drug development and biological research, polymers with intrinsic fluorescence can be used to create traceable nanoparticles for drug delivery studies or as components in diagnostic assays where changes in the fluorescent signal indicate a binding event. Copolymers of NpMMA with biocompatible monomers could be developed for these purposes.

-

Polymer Blends and Copolymers: NpMMA can be copolymerized with other monomers, like methyl methacrylate, to precisely tune the refractive index and Tg of the resulting material for a specific application, such as advanced intraocular lenses or specialty optical adhesives.

Conclusion

(1-Naphthyl)methyl Methacrylate represents a monomer with significant, albeit underexplored, potential. By leveraging established chemical principles, this guide has provided a robust framework for its synthesis, polymerization, and characterization. The predicted properties of its homopolymer—a high refractive index, a glass transition temperature near 100 °C, and strong intrinsic fluorescence—position it as a valuable building block for the next generation of advanced optical materials. It is our hope that this technical guide will serve as a catalyst for further research into this promising polymer, enabling new innovations in materials science, medical devices, and diagnostics.

References

-

Makevale. (2024, October 22). Improving glass transition temperatures of PMMA. [Link]

- Patil, A., Patel, A., & Purohit, R. (2017). An overview of polymeric materials for automotive applications. Materials Today: Proceedings, 4(2), 3807–3815.

-

RefractiveIndex.INFO. Refractive index of (C5H8O2)n (Poly(methyl methacrylate), PMMA). [Link]

-

Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review. (2022). ACS Omega. [Link]

-

PubChem. 1-Naphthylmethyl Methacrylate. [Link]

-

ResearchGate. How do i synthesize methacryloyl chloride?[Link]

-

VTechWorks. 2.3 Poly(methyl methacrylate) [9011-14-7]. [Link]

-

Chegg. The glass transition temperatures of a number of pairs of polymers are given below. [Link]

-

ResearchGate. Poly(phenyl methacrylate) and poly(1-naphthyl methacrylate) prepared in microemulsions. [Link]

Sources

- 1. A review study of the structure, properties and general application of poly(methyl methacrylate) [systems.enpress-publisher.com]

- 2. refractiveindex.info [refractiveindex.info]

- 3. Materials for High and Low Refractive Index Coatings [sigmaaldrich.com]

- 4. The glass transition temperatures of a number of | Chegg.com [chegg.com]

(1-Naphthyl)methyl Methacrylate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of (1-Naphthyl)methyl Methacrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract